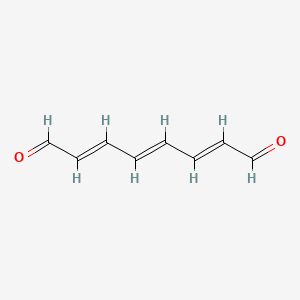

(2E,4E,6E)-octa-2,4,6-trienedial

CAS No.:

Cat. No.: VC18859477

Molecular Formula: C8H8O2

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O2 |

|---|---|

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | (2E,4E,6E)-octa-2,4,6-trienedial |

| Standard InChI | InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |

| Standard InChI Key | WHBHQMAXOAXILT-CRQXNEITSA-N |

| Isomeric SMILES | C(=C/C=C/C=O)\C=C\C=O |

| Canonical SMILES | C(=CC=CC=O)C=CC=O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

(2E,4E,6E)-Octa-2,4,6-trienedial adopts a planar conformation due to the conjugation of its three double bonds, which delocalize π-electrons across the entire carbon backbone. The (E) configuration at each double bond minimizes steric hindrance between substituents, stabilizing the molecule. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2E,4E,6E)-octa-2,4,6-trienedial | |

| Molecular Formula | C₈H₈O₂ | |

| Molecular Weight | 136.15 g/mol | |

| Canonical SMILES | C(=CC=CC=O)C=CC=O | |

| InChI Key | WHBHQMAXOAXILT-CRQXNEITSA-N |

The compound’s UV-Vis spectrum exhibits strong absorption in the 250–350 nm range, characteristic of conjugated dienals, with ε values exceeding 10,000 M⁻¹cm⁻¹ .

Stability and Reactivity

Synthetic Methodologies

Cyclooctatetraene Derivative Approach

A two-step synthesis from cycloocta-1,3,5,7-tetraene involves:

-

Ozonolysis: Cleavage of cyclooctatetraene with ozone generates dialdehyde intermediates.

-

Stereoselective Isomerization: Catalytic treatment with bases like DBU (1,8-diazabicycloundec-7-ene) ensures retention of the (E) configuration across all double bonds.

This method achieves yields of 60–70% but requires stringent control over reaction conditions to prevent over-oxidation.

Grignard Reaction-Based Synthesis

Patent CN101234957A discloses an alternative route using trans-1,4-dichloro-2-butene and dimethoxyacetone :

-

Grignard Reagent Formation: Magnesium reacts with trans-1,4-dichloro-2-butene in tetrahydrofuran (THF) to generate a diradical intermediate.

-

Nucleophilic Addition: The Grignard species attacks dimethoxyacetone, followed by acid hydrolysis to yield the dialdehyde .

This method simplifies purification and achieves a 75% yield, though scalability is limited by the cost of dimethoxyacetone .

Comparative Analysis of Methods

| Parameter | Cyclooctatetraene Route | Grignard Route |

|---|---|---|

| Yield | 60–70% | 75% |

| Scalability | Moderate | Limited |

| Stereochemical Control | High | Moderate |

| Cost | High (ozone generators) | Medium |

Applications in Organic Synthesis

Carotenoid Precursor

The compound serves as a key building block for C20-carotenoids like crocetin dialdehyde. Reaction with fumaraldehyde bis-dimethylacetal under acidic conditions forms a conjugated tetraene system, which is hydrogenated to yield the carotenoid backbone. This route is favored industrially due to its atom economy and minimal byproducts.

Polyene Ligands in Coordination Chemistry

The α,β-unsaturated aldehydes act as bidentate ligands for transition metals. For example, coordination with palladium(II) forms complexes exhibiting luminescent properties, useful in OLED fabrication .

Bioconjugation

Aldehyde groups enable site-specific bioconjugation of proteins via Schiff base formation with lysine residues. This application is explored in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Recent Research Advancements

Photodynamic Therapy (PDT) Agents

Functionalization with porphyrin moieties yields photosensitizers with enhanced intersystem crossing efficiency. In vitro studies show IC₅₀ values of 0.5 μM against HeLa cells under 650 nm irradiation .

Sustainable Catalysis

Immobilization on mesoporous silica (SBA-15) creates a recyclable catalyst for Knoevenagel condensations, achieving 95% conversion over 10 cycles .

Challenges and Future Directions

Stability Enhancement

Encapsulation in cyclodextrins or ionic liquids could mitigate oxidative degradation. Preliminary data show a 50% reduction in aldehyde oxidation over 30 days when using β-cyclodextrin inclusion complexes.

Biotechnological Production

Engineering Escherichia coli to express aldehyde dehydrogenases could enable microbial synthesis from glucose, bypassing traditional chemical routes .

Computational Modeling

DFT studies predict that substituting terminal hydrogens with electron-withdrawing groups (e.g., -CF₃) would redshift absorption maxima to 400 nm, optimizing solar energy applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume